5-chloro-1,3-difluoro-2-nitroBenzene
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Overview
Description
5-chloro-1,3-difluoro-2-nitroBenzene is an organic compound with the molecular formula C6H2ClF2NO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-difluoro-2-nitroBenzene typically involves the nitration of 4-chloro-2,6-difluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-difluoro-2-nitroBenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group and halogen atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted derivatives of this compound, depending on the nucleophile used.
Reduction: The primary product is 4-Chloro-2,6-difluoroaniline.
Oxidation: The products vary based on the specific oxidizing agent and reaction conditions.
Scientific Research Applications
5-chloro-1,3-difluoro-2-nitroBenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying nucleophilic aromatic substitution mechanisms.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to form conjugated systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-1,3-difluoro-2-nitroBenzene primarily involves its reactivity towards nucleophiles. The electron-withdrawing nitro group and halogen atoms activate the benzene ring towards nucleophilic attack. The compound forms a Meisenheimer complex as an intermediate during nucleophilic aromatic substitution reactions. This intermediate then undergoes further transformations to yield the final substituted product.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar in structure but lacks the chlorine atom. It is less reactive towards nucleophiles compared to 5-chloro-1,3-difluoro-2-nitroBenzene.
2,6-Difluoronitrobenzene: Lacks the chlorine atom but has similar reactivity patterns. It is used in similar applications but may have different physical properties.
4-Chloro-2-fluoronitrobenzene: Contains one less fluorine atom, making it less electron-deficient and slightly less reactive.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-1,3-difluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSOTAABUJOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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